molecular formula C16H12N4O2S B15000887 6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15000887
M. Wt: 324.4 g/mol
InChI Key: VLTMBHIYUMNRDJ-CMDGGOBGSA-N
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Description

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is characterized by the presence of a triazolothiadiazole core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context, but common targets include DNA, RNA, and various proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of a furan ring, a methoxyphenyl group, and a triazolothiadiazole core. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4O2S/c1-21-12-6-4-11(5-7-12)15-17-18-16-20(15)19-14(23-16)9-8-13-3-2-10-22-13/h2-10H,1H3/b9-8+

InChI Key

VLTMBHIYUMNRDJ-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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